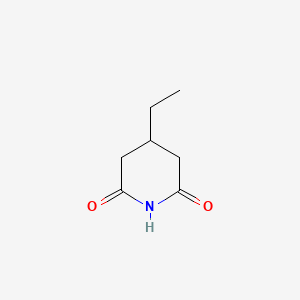

3-Ethylglutarimide

Overview

Description

3-Ethylglutarimide, also known as 3-Methyl-3-ethylglutarimide, is a white powder . It is also known by its chemical names 2-(4-aminophenyl)-2-ethylglutarimide and 2-(aminophenyl)-3-ethylpiperidine-2,6-dione .

Synthesis Analysis

The synthesis of this compound has been described in a study . The sub-critical water extraction of green tea (Camellia sinensis) was investigated to produce a glutarimide derivative, (S)-3-amino-1-ethylglutarimide (1) along with a known compound, pyroglutamic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H13NO2 . Its molecular weight is 155.19 . The structure of this compound contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 imide .

Chemical Reactions Analysis

This compound is an amide . Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .

Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 126-127 °C (lit.) . It is insoluble in water . Its density is estimated to be 1.1174 .

Scientific Research Applications

Potential Therapeutic Uses

Treatment of Barbiturate Intoxication : 3-Ethylglutarimide and related compounds have shown potential in treating patients suffering from barbiturate intoxication. It has been reported that such compounds can be effective in relieving comatose conditions caused by excessive doses of barbiturates (McCallum, 1955).

Central Nervous System (CNS) Effects : Studies indicate that compounds like this compound may influence transmitter release and the force and rate of atrial contraction and contracture in the central nervous system. Such properties may have implications in managing drug dependence and withdrawal (Arblaster et al., 1988).

Biochemical Research and Industrial Applications

Enantioselective Hydrolysis : this compound derivatives, such as ethyl (S)-3-hydroxyglutarate, have been used as key precursors for synthesizing pharmaceutically important compounds. Efficient procedures for enantioselectively hydrolyzing related compounds to optically active forms have been developed, highlighting its significance in pharmaceutical manufacturing (Dong et al., 2010).

Glutarimide Antibiotics : The glutarimide group, including this compound, is a characteristic feature of certain antibiotics. These compounds, discovered in various natural sources, have shown effectiveness in inhibiting the growth of many fungi, indicating their potential in developing new antimicrobial agents (Johnson, 1971).

Biosynthesis Applications : Research has also explored the biosynthesis of related compounds like (R)-ethyl-3-hydroxyglutarate using specific microorganisms. These studies contribute to understanding and enhancing biotechnological pathways for synthesizing important pharmaceutical intermediates (Dong et al., 2010).

Cholesterol Biosynthesis Inhibition : Inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in cholesterol biosynthesis, have been derived from compounds structurally related to this compound. These inhibitors are effective in treating hypercholesterolemia and serve as important tools in cholesterol metabolism research (Endo, 1981).

Mechanism of Action

Mode of Action

It is known that the compound has a stimulant action when combined with bemegride .

Biochemical Pathways

It is known that glutarimide antibiotics, which include 3-Ethylglutarimide, are effective in inhibiting the growth of many fungi .

Result of Action

It is known that the compound is effective in inhibiting the growth of many fungi .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-5-3-6(9)8-7(10)4-5/h5H,2-4H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXZQJXTAKJQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228931 | |

| Record name | Glutarimide, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78265-96-0 | |

| Record name | Glutarimide, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078265960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B1660455.png)